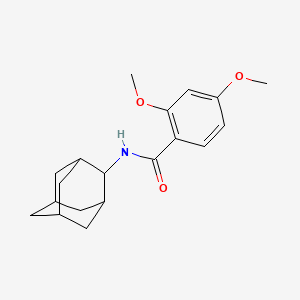
1,2,3-triphenylhexahydropyrimidine
説明
1,2,3-triphenylhexahydropyrimidine (THP) is a heterocyclic organic compound that has been widely studied due to its potential applications in medicinal chemistry. THP is a six-membered ring containing three phenyl groups and a nitrogen atom. The compound has been synthesized using various methods and has been found to exhibit interesting biochemical and physiological effects.
作用機序
The mechanism of action of 1,2,3-triphenylhexahydropyrimidine is not fully understood. However, it is believed to act through multiple pathways. 1,2,3-triphenylhexahydropyrimidine has been found to inhibit the activity of certain enzymes, such as topoisomerase and histone deacetylase. It has also been found to interfere with DNA replication and cell division. Additionally, 1,2,3-triphenylhexahydropyrimidine has been found to modulate certain receptors in the brain, such as the GABA receptor, which may contribute to its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
1,2,3-triphenylhexahydropyrimidine has been found to exhibit a variety of biochemical and physiological effects. It has been found to induce apoptosis, inhibit angiogenesis, and modulate the immune system. 1,2,3-triphenylhexahydropyrimidine has also been found to have neuroprotective effects, including the ability to protect against oxidative stress and inflammation. Additionally, 1,2,3-triphenylhexahydropyrimidine has been found to have analgesic and antipyretic effects.
実験室実験の利点と制限
1,2,3-triphenylhexahydropyrimidine has advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize using various methods. 1,2,3-triphenylhexahydropyrimidine is also stable under certain conditions, which makes it easier to handle in the lab. However, 1,2,3-triphenylhexahydropyrimidine has limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 1,2,3-triphenylhexahydropyrimidine can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1,2,3-triphenylhexahydropyrimidine. One direction is to further investigate its potential as an antitumor agent. 1,2,3-triphenylhexahydropyrimidine has been found to exhibit promising antitumor activity in vitro and in vivo, and further studies are needed to determine its efficacy and safety in humans. Another direction is to investigate its potential as an antiviral agent. 1,2,3-triphenylhexahydropyrimidine has been found to exhibit antiviral activity against several viruses, including herpes simplex virus and human immunodeficiency virus, and further studies are needed to determine its potential as a therapeutic agent. Additionally, further studies are needed to determine the mechanism of action of 1,2,3-triphenylhexahydropyrimidine and to identify other potential targets for its use in the treatment of various diseases.
科学的研究の応用
1,2,3-triphenylhexahydropyrimidine has been studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor, antiviral, and antibacterial properties. 1,2,3-triphenylhexahydropyrimidine has also been found to have potential as an anticonvulsant and anxiolytic agent. The compound has been studied for its potential use in the treatment of various diseases, including cancer, viral infections, and epilepsy.
特性
IUPAC Name |
1,2,3-triphenyl-1,3-diazinane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2/c1-4-11-19(12-5-1)22-23(20-13-6-2-7-14-20)17-10-18-24(22)21-15-8-3-9-16-21/h1-9,11-16,22H,10,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXMIDQHSSHBIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N(C1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B3484068.png)
![N~1~-(5-chloro-2-methylphenyl)-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3484080.png)

![N-[4-(dimethylamino)-1-naphthyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B3484086.png)
![3-allyl-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3484106.png)
![2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide](/img/structure/B3484108.png)
![1-[(3-bromo-4-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B3484117.png)
![N-(3,4-dichlorobenzyl)-4-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3484136.png)
![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B3484139.png)

![N-(2-methoxyphenyl)-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B3484161.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3484168.png)
![4-bromo-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3484180.png)
